molecular formula C10H10N2O2 B127110 methyl 4-amino-1H-indole-2-carboxylate CAS No. 157649-54-2

methyl 4-amino-1H-indole-2-carboxylate

Cat. No.: B127110
CAS No.: 157649-54-2
M. Wt: 190.2 g/mol
InChI Key: QLGHNZYUEDSABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by an amino group at the 4-position and a methyl ester at the 2-position of the indole core. For example, 3-formyl-1H-indole-2-carboxylate intermediates are commonly used in condensation reactions with heterocyclic amines or thiazolones to generate bioactive derivatives .

Its methyl ester moiety also offers versatility for further derivatization into carboxylic acid analogs, a feature exploited in drug discovery .

Properties

CAS No.

157649-54-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

methyl 4-amino-1H-indole-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3

InChI Key

QLGHNZYUEDSABH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CC=C2N1)N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-amino-1H-indole-2-carboxylate are compared below with six related indole derivatives (Table 1). Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents CAS Number Molecular Formula Key Properties/Activities References
This compound 4-NH₂, 2-COOCH₃ Not provided C₁₀H₁₀N₂O₂ Potential antitumor activity (inferred from indole analogs); synthetic versatility
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 16381-48-9 C₁₀H₈ClNO₂ Corrosive (skin/eye irritation); used in intermediate synthesis
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃, 2-COOCH₃ 111258232 C₁₁H₁₁NO₃ High spectral data quality (Q Exactive Orbitrap); no explicit bioactivity reported
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate 4-OBn, 2-COOCH₂CH₃ 27737-55-9 C₁₈H₁₇NO₃ Acute oral toxicity (Category 4); laboratory use in chemical manufacturing
Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate 4-OH, 6-CH₃, 2-COOCH₃ Not provided C₁₁H₁₁NO₃ 95% purity; storage at room temperature; potential precursor for antitumor agents
4-Methyl-1H-indole-2-carboxylic acid 4-CH₃, 2-COOH 18474-57-2 C₁₀H₉NO₂ Intermediate for bioactive derivatives; no explicit hazards reported

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity: Amino vs. Methoxy/Hydroxy: The 4-amino group in this compound provides nucleophilic character, enabling conjugation with electrophiles (e.g., acylating agents), whereas methoxy or hydroxy groups (e.g., in methyl 4-methoxy- or 4-hydroxy analogs) are less reactive but may enhance solubility . Ester vs. Acid: Methyl/ethyl esters (e.g., methyl 4-methoxy- or ethyl 4-benzyloxy-) are typically intermediates for carboxylic acids, which are common in drug candidates. The ethyl ester in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate introduces higher lipophilicity compared to methyl esters .

Synthetic Routes: this compound may be synthesized via condensation of 4-nitroindole precursors followed by reduction, analogous to methods used for 3-formyl-indole derivatives . In contrast, methyl 4-methoxy-1H-indole-2-carboxylate likely involves O-methylation of a hydroxy precursor, as seen in the synthesis of 4-methoxyindoles .

Biological Potential: Substituted indoles with electron-withdrawing groups (e.g., 7-chloro-3-methyl-) are often intermediates in antitumor agent synthesis, while amino-substituted derivatives may directly interact with enzymatic targets due to hydrogen-bonding capabilities .

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